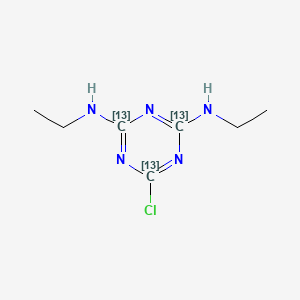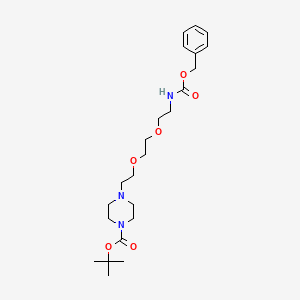
4'-O-Benzyl Etoposide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-O-Benzyl Etoposide-d3 is a stable isotope-labeled compound, which is an analogue of Etoposide. Etoposide is a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including testicular cancer and small cell lung cancer. The compound 4’-O-Benzyl Etoposide-d3 is used in scientific research to study the pharmacokinetics and metabolism of Etoposide, as well as to develop new drug formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-O-Benzyl Etoposide-d3 involves several steps, starting from the parent compound Etoposide. The key step in the synthesis is the introduction of the benzyl group at the 4’-O position. This is typically achieved through a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of 4’-O-Benzyl Etoposide-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the benzylation step, and the product is purified using techniques such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4’-O-Benzyl Etoposide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the original compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various derivatives of Etoposide, such as quinones and substituted benzyl derivatives. These products are often used in further studies to understand the structure-activity relationship of the compound .
Applications De Recherche Scientifique
4’-O-Benzyl Etoposide-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism and degradation of Etoposide.
Biology: The compound is used in cell culture studies to investigate the cellular uptake and distribution of Etoposide.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Etoposide in the body.
Industry: The compound is used in the development of new drug formulations and delivery systems to improve the efficacy and safety of Etoposide
Mécanisme D'action
4’-O-Benzyl Etoposide-d3 exerts its effects by inhibiting the enzyme topoisomerase II. This enzyme is responsible for the unwinding and rewinding of DNA during cell division. By inhibiting topoisomerase II, the compound induces breaks in the DNA strands, leading to cell cycle arrest and apoptosis (programmed cell death). The primary molecular targets are the DNA-topoisomerase II complexes, and the pathways involved include the induction of DNA damage response and apoptosis signaling .
Comparaison Avec Des Composés Similaires
4’-O-Benzyl Etoposide-d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. Similar compounds include:
Etoposide: The parent compound, widely used in cancer therapy.
Etoposide phosphate: A water-soluble prodrug of Etoposide.
Teniposide: Another topoisomerase II inhibitor with a similar mechanism of action but different chemical structure
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.
Propriétés
Formule moléculaire |
C36H38O13 |
|---|---|
Poids moléculaire |
681.7 g/mol |
Nom IUPAC |
(8aR,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[3-methoxy-4-phenylmethoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C36H38O13/c1-17-42-15-27-34(47-17)30(37)31(38)36(48-27)49-32-21-12-24-23(45-16-46-24)11-20(21)28(29-22(32)14-44-35(29)39)19-9-25(40-2)33(26(10-19)41-3)43-13-18-7-5-4-6-8-18/h4-12,17,22,27-32,34,36-38H,13-16H2,1-3H3/t17-,22?,27-,28-,29+,30-,31+,32?,34-,36+/m1/s1/i2D3 |
Clé InChI |
FLJDTVHCABVNFY-XGJCEHDASA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O[C@H]6[C@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C)O)O)OC)OCC8=CC=CC=C8 |
SMILES canonique |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)OCC8=CC=CC=C8)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridazine-3-carboxamide](/img/structure/B14766017.png)






![(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-sulfooxyphenoxy)ethyl]phenyl]propanoic acid](/img/structure/B14766058.png)


